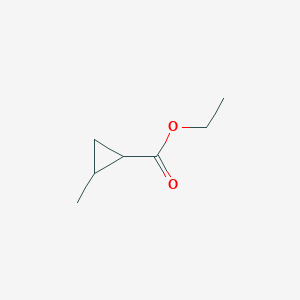

ethyl 2-methylcyclopropane-1-carboxylate

Cat. No. B1265755

Key on ui cas rn:

20913-25-1

M. Wt: 128.17 g/mol

InChI Key: JWYSLVLBKXDZCW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07960419B2

Procedure details

To a solution of ethyl trans-crotonate (1.20 kg, 1.31 L, 1.00 equivalent) in DMSO (3.00 L) at ambient temperature is added the above preformed ylide solution over 30 min, while the temperature of the reaction mixture is maintained at about 15-20° C. The progress of the reaction is followed by analysis by gas chromatography (GC, conditions below) until only a small amount of residual crotonate relative to the 2-methylcyclo-propanecarboxylate is observed (about 20-24 h). The reaction mixture is split into two equal (8.5 L) portions for work-up; each portion is treated as follows: Methyl t-butyl ether (MTBE, 6 L) is added, and the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min while maintaining the temperature below 23° C. After the phases are separated, the organic phase is washed twice with 10% brine; and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.) to afford the ethyl 2-methylcyclopropanecarboxylate (1.00 kg, 26.8%) containing about 3.3 equivalents of MTBE.

Name

2-methylcyclo-propanecarboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

26.8%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[C:9]([O-])(=O)/C=C/C.CC1CC1C([O-])=O>CS(C)=O>[CH3:4][CH:3]1[CH2:9][CH:2]1[C:1]([O:6][CH2:7][CH3:8])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.31 L

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)[O-]

|

Step Three

|

Name

|

2-methylcyclo-propanecarboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(C1)C(=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

17.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(about 20-24 h)

|

|

Duration

|

22 (± 2) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is split into two equal (8.5 L) portions for work-up

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

each portion is treated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Methyl t-butyl ether (MTBE, 6 L) is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below 23° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the phases are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed twice with 10% brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(C1)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1 kg | |

| YIELD: PERCENTYIELD | 26.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |